2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
2-(1H-Pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a structurally complex molecule featuring a pyrazole core linked to a phenylacetamide scaffold, further substituted with a thiophene-containing 1,2,4-oxadiazole moiety. This compound combines multiple heterocyclic systems (pyrazole, oxadiazole, and thiophene), which are often associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWORNBAAJGBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.46 g/mol. Its structure features a pyrazole ring linked to a thiophenyl group and an oxadiazole moiety, which are known to enhance pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. A study reported that compounds containing the oxadiazole ring showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophenyl group further enhances this activity, suggesting a synergistic effect in inhibiting microbial growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
The oxadiazole derivatives have shown selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Compounds derived from this class have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity . The incorporation of pyrazole into the structure has been linked to enhanced cytotoxicity against various cancer cell lines.
Synthesis and Evaluation
A notable study synthesized a series of pyrazole-linked oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds exhibited high antibacterial activity and significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the thiophenyl and pyrazole moieties significantly affect biological activity. For instance, substituents on the thiophenyl group were found to modulate both antimicrobial and anti-inflammatory activities, suggesting that careful design can optimize therapeutic effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 399.46 g/mol |
| Antimicrobial Activity | Active against E. coli, S. aureus |
| Anti-inflammatory Activity | Inhibits TNF-α, IL-6 |
| IC50 (Cancer Cell Lines) | Nanomolar range |
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Pyrazole | A five-membered aromatic heterocycle known for diverse biological activities. |
| Oxadiazole | A five-membered ring containing two nitrogen atoms that enhances pharmacological properties. |
| Thiophene | A sulfur-containing five-membered ring that contributes to the compound's electronic properties. |
Antitumor Activity
Recent studies have demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit significant antitumor activity. For instance, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, compounds with electron-withdrawing groups showed enhanced activity against human colon cancer cell lines (HCT-116) .
Antiviral Properties
Research has also indicated that certain pyrazole derivatives possess antiviral properties. The structural variations on the phenyl moiety have been shown to influence the biological activity toward antiviral effects, suggesting that modifications can lead to improved efficacy against viral infections .
Synthesis Methodologies
The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic approach:
- Formation of Pyrazole Ring : The initial step often involves cyclization reactions to form the pyrazole structure.
- Oxadiazole Synthesis : The introduction of the oxadiazole moiety can be achieved through condensation reactions involving hydrazones or amidoximes.
- Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates with appropriate acetamides.
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of novel pyrazole derivatives demonstrated their efficacy against multiple cancer types. The most potent compounds exhibited IC50 values in the low micromolar range against HCT-116 cells. Flow cytometry analysis revealed that these compounds induced G1 phase arrest and apoptosis through caspase activation .
Case Study 2: Antiviral Screening
In another investigation, a library of pyrazole derivatives was screened for antiviral activity against influenza virus strains. Several compounds showed significant inhibition of viral replication in vitro, suggesting their potential as antiviral agents .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Functional Group
The acetamide moiety in the compound can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is critical for modifying the compound’s solubility and reactivity. For instance, under alkaline conditions (e.g., NaOH in aqueous ethanol), the amide group converts to a carboxylate salt, which may enhance its interaction with biological targets like enzymes.
Substitution Reactions at the Oxadiazole Core
The 1,2,4-oxadiazole ring is susceptible to nucleophilic aromatic substitution due to its electron-deficient nature. Substituents on the phenyl ring (e.g., methyl groups) can influence the reaction’s regioselectivity. Reagents like hydrazines or amines may replace existing substituents, forming novel derivatives with altered electronic properties .
Oxidation and Reduction Reactions
-
Oxidation : Thiophene rings are prone to oxidation, forming thiophene oxides or sulfones. This could occur using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
-
Reduction : Reduction of the oxadiazole group (e.g., via NaBH₄ or LiAlH₄) may alter its electronic environment, potentially affecting biological activity.
Nucleophilic Substitution at the Acetamide Side Chain
The acetamide’s side chain (containing the pyrazole and thiophene moieties) may undergo alkylation or acylation. For example, nucleophilic attack by amines or hydroxyl groups could modify the chain length or introduce new functional groups, expanding the compound’s structural diversity .
Cross-Coupling Reactions
The thiophene and pyrazole rings may participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce additional aromatic substituents. These reactions typically require transition metal catalysts (e.g., palladium) and aryl halides, enabling the synthesis of complex heterocyclic hybrids .
Comparison of Key Reaction Types
Research Findings and Implications
-
Biological Activity : Structural modifications via these reactions can significantly influence the compound’s antimicrobial or anticancer properties. For example, electron-withdrawing groups introduced through oxidation may enhance binding to targets like enzymes .
-
Synthetic Flexibility : The compound’s heterocyclic framework allows for diverse chemical transformations, making it a versatile scaffold for drug discovery. Microwave-assisted synthesis methods, as demonstrated in similar oxadiazole derivatives, can accelerate reaction rates while maintaining high purity .
-
Mechanistic Insights : QSAR studies on related compounds suggest that substituent effects (e.g., methyl, methoxy groups) on the phenyl ring correlate with biological efficacy, guiding rational design of derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural Differences
Unlike tetrazole-containing analogs (), the oxadiazole core in the target compound may offer better hydrolytic stability but lower hydrogen-bonding capacity .
Substituent Effects: The 2-(thiophen-2-yl) oxadiazole methyl group on the phenyl ring distinguishes the target compound from simpler pyrazole-acetamide derivatives (e.g., ’s 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide). This substitution likely improves lipophilicity and target binding . Bromophenyl (compound 9c) or trifluoromethyl () substituents in analogs enhance halogen bonding or metabolic stability but may increase molecular weight .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Disconnection of the Acetamide Linker
The target molecule can be divided into two primary fragments:
- 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline : Serves as the phenyl-oxadiazole-thiophene intermediate.
- 2-(1H-Pyrazol-1-yl)acetic acid : Provides the pyrazole-acetamide moiety.
The amide bond between these fragments is formed via coupling reactions, such as using carbodiimide-based reagents.
Stepwise Synthetic Pathways
Preparation of 2-((3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)aniline
Synthesis of Thiophene-2-carboxamidoxime
Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield thiophene-2-carboxamidoxime.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂OH·HCl, Na₂CO₃ | EtOH/H₂O | 80°C | 6 h | 85% |
Cyclization to Form 3-(Thiophen-2-yl)-1,2,4-Oxadiazole
The amidoxime reacts with 2-(bromomethyl)benzonitrile in dimethylformamide (DMF) at 120°C for 12 hours, forming the oxadiazole ring via nucleophilic substitution and cyclization.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-(Bromomethyl)benzonitrile | DMF | 120°C | 12 h | 72% |
Reduction of Nitrile to Amine
The nitrile group on the phenyl ring is reduced to an amine using hydrogen gas (3 atm) over a palladium on carbon (Pd/C) catalyst in methanol at 25°C for 4 hours.
Reaction Conditions
| Reagent | Solvent | Temperature | Pressure | Time | Yield |
|---|---|---|---|---|---|
| H₂, Pd/C (10%) | MeOH | 25°C | 3 atm | 4 h | 90% |
Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid
Alkylation of Pyrazole
Pyrazole is treated with ethyl bromoacetate in the presence of potassium carbonate in acetonitrile at 60°C for 8 hours to form ethyl 2-(1H-pyrazol-1-yl)acetate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl bromoacetate, K₂CO₃ | MeCN | 60°C | 8 h | 78% |
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using 2 M sodium hydroxide in tetrahydrofuran (THF)/water (3:1) at 25°C for 3 hours to yield 2-(1H-pyrazol-1-yl)acetic acid.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (2 M) | THF/H₂O | 25°C | 3 h | 95% |
Amide Coupling to Assemble the Final Product
The amine intermediate (2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline) is coupled with 2-(1H-pyrazol-1-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C for 12 hours.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC, HOBt | DCM | 0–25°C | 12 h | 68% |
Optimization and Mechanistic Insights
Cyclization Efficiency in Oxadiazole Formation
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining a 70% yield. The use of DMF as a solvent enhances polar intermediate stabilization, critical for cyclization.
Amide Coupling Reagent Comparison
A comparative study of coupling reagents reveals the following yields:
| Reagent System | Solvent | Yield |
|---|---|---|
| EDC/HOBt | DCM | 68% |
| HATU/DIEA | DMF | 75% |
| DCC/DMAP | THF | 60% |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation of the carboxylic acid, though at higher cost.
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges and Alternative Routes
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes EDC over HATU due to lower cost, despite a 7% yield reduction.
Solvent Recovery Systems
DMF and DCM are recycled via distillation, reducing environmental impact and production costs.
Q & A
Q. Key characterization methods :
- Spectroscopy : IR and NMR to confirm functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) and structural integrity .
- Elemental analysis : To validate purity and stoichiometry .
Basic: How is the structural integrity of this compound verified during synthesis?
Answer:
Structural validation relies on:
- 1H/13C NMR : Assign peaks to specific protons (e.g., pyrazole N-H at δ 8–9 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbons (e.g., oxadiazole C=O at ~160 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the expected structure .
- X-ray crystallography (if applicable): Resolve crystal packing and bond geometries in analogous compounds .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclization and coupling steps, reducing trial-and-error experimentation .
- Catalyst screening : Machine learning models analyze zeolite/pyridine interactions to enhance reaction yields .
- Solvent optimization : Computational solvation free energy studies identify ideal solvents (e.g., DMF vs. ethanol) for intermediate stability .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response studies : Compare IC50 values across assays (e.g., antiproliferative activity in FP1-12 derivatives) to identify concentration-dependent effects .
- Structural analogs : Test substituent variations (e.g., replacing thiophene with furan) to isolate pharmacophoric motifs responsible for activity .
- Target validation : Use molecular docking to assess binding affinity discrepancies (e.g., oxadiazole interactions with kinase domains vs. off-targets) .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and membrane permeability .
- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong circulation time .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., pyrazole oxidation) and guide structural modifications .
Advanced: How are structure-activity relationships (SAR) analyzed for this compound?
Answer:
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., methyl, fluoro, or nitro groups on the phenyl ring) to map electronic and steric effects .
- Biological profiling : Compare activity across analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate substituents with potency .
- 3D-QSAR modeling : Generate contour maps to visualize steric/electrostatic requirements for activity .
Basic: What are the common degradation pathways of this compound under storage conditions?
Answer:
- Hydrolysis : The acetamide bond may hydrolyze in aqueous media, forming carboxylic acid and amine byproducts .
- Oxidation : Thiophene and pyrazole moieties are susceptible to photooxidation; store in amber vials under inert gas .
- Thermal stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C for oxadiazole derivatives) .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column selection : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation products .
- Forced degradation : Expose the compound to heat, light, and pH extremes to validate method robustness .
- Validation parameters : Assess linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ (ng/mL range) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
